molecular formula C36H36N4O8 B14679130 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid CAS No. 31034-72-7

3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid

Cat. No.: B14679130
CAS No.: 31034-72-7
M. Wt: 652.7 g/mol
InChI Key: QIZLASCJWSCDDM-UHFFFAOYSA-N
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Description

3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C₃₆H₃₆N₄O₈ . It belongs to the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as heme and chlorophyll. This compound is characterized by its tetramethylporphyrin core, which is substituted with carboxyethyl groups, making it a versatile molecule for various applications in scientific research.

Preparation Methods

The synthesis of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid involves multiple steps One common method includes the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin coreIndustrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.

    Substitution: The carboxyethyl groups can be substituted with other functional groups to create derivatives with specific properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with various molecular targets. In biological systems, it can bind to metal ions, forming metalloporphyrins that play crucial roles in enzymatic reactions. The pathways involved include electron transfer processes and catalytic activities that are essential for various biochemical functions .

Comparison with Similar Compounds

Similar compounds include other porphyrins like heme and chlorophyll. Compared to these, 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

31034-72-7

Molecular Formula

C36H36N4O8

Molecular Weight

652.7 g/mol

IUPAC Name

3-[12-(2-carboxyethenyl)-7,18-bis(2-carboxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C36H36N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h5,9,13-16,37,40H,6-8,10-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

QIZLASCJWSCDDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=CC(=O)O)C)C(=C3CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

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